tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17651683
InChI: InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)18-13-6-9-19(10-7-13)14(20)12-5-4-8-17-11-12/h12-13,17H,4-11H2,1-3H3,(H,18,21)
SMILES:
Molecular Formula: C16H29N3O3
Molecular Weight: 311.42 g/mol

tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate

CAS No.:

Cat. No.: VC17651683

Molecular Formula: C16H29N3O3

Molecular Weight: 311.42 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate -

Specification

Molecular Formula C16H29N3O3
Molecular Weight 311.42 g/mol
IUPAC Name tert-butyl N-[1-(piperidine-3-carbonyl)piperidin-4-yl]carbamate
Standard InChI InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)18-13-6-9-19(10-7-13)14(20)12-5-4-8-17-11-12/h12-13,17H,4-11H2,1-3H3,(H,18,21)
Standard InChI Key MVONCMXBKQOXNX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCNC2

Introduction

Chemical and Structural Profile

Molecular Architecture

The compound’s structure comprises two piperidine rings interconnected via an amide bond. The primary piperidine moiety (piperidin-4-yl) is functionalized with a tert-butyl carbamate group, while the secondary piperidin-3-yl ring is linked through a carbonyl group . This configuration introduces steric hindrance and hydrogen-bonding capabilities, critical for target binding. The 3D conformation, as modeled in PubChem, reveals a semi-rigid scaffold with rotational flexibility around the amide bond, enabling adaptive interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC16H29N3O3\text{C}_{16}\text{H}_{29}\text{N}_3\text{O}_3
Molecular Weight276.37 g/mol
CAS Registry Number1401666-99-6
SynonymsCS-0346575, EN300-90016
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Synthetic Precursors and Analogues

Structural analogues, such as tert-butyl N-[4-(piperidin-3-yl)phenyl]carbamate (PubChem CID 45358647), share the tert-butyl carbamate group but differ in substituent placement . These variants are often synthesized to explore structure-activity relationships (SAR) in drug design. For instance, replacing the phenyl group with a piperidinylcarbonyl moiety enhances solubility and target affinity .

Synthesis and Optimization

Synthetic Pathways

The synthesis of tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate involves multi-step organic reactions, as detailed in PMC studies :

  • Amide Coupling: Piperidin-4-ylcarbamate (26) is reacted with activated carbonyl derivatives (e.g., hydroxysuccinimide esters) using coupling agents like HBTU/HOBt. For example, coupling with β-alanine derivatives under DIPEA catalysis yields intermediates with extended alkyl chains .

  • Deprotection: Tert-butyl groups are removed via trifluoroacetic acid (TFA) treatment, exposing primary amines for subsequent reactions.

  • Cyclization: Cyanoguanidine residues are introduced using diphenyl cyanocarbonimidate, forming benzimidazole analogues .

Table 2: Representative Synthesis Yields

StepReagentsYield (%)
Amide Bond FormationHBTU, HOBt, DIPEA65–78
DeprotectionTFA (10% in DCM)90–95
AlkylationDBU, α-bromo carbonyls45–60

Challenges and Solutions

Low yields in Michael addition reactions (e.g., with ethyl acrylate) are mitigated by optimizing solvent polarity and temperature . Steric hindrance during nucleophilic substitutions is addressed using polar aprotic solvents like DMF.

Pharmacokinetic and Toxicity Profiling

Drug-Likeness Metrics

Pharmacokinetic studies, as per Lipinski’s and Veber’s rules, confirm favorable properties:

  • Molecular Weight: 276.37 Da (<500 Da) .

  • LogP: Estimated 2.1 (optimal range: −0.4–+5.6) .

  • Hydrogen Bond Donors/Acceptors: 2/4 (within limits) .

  • Polar Surface Area: 65 Ų (<140 Ų), ensuring oral bioavailability .

Biological Applications and Mechanisms

NLRP3 Inflammasome Inhibition

Derivatives of this compound exhibit NLRP3 inflammasome inhibitory activity by targeting the NACHT domain, reducing IL-1β secretion by 70–85% at 10 µM in macrophages . Analogues with extended alkyl chains show enhanced potency due to improved membrane permeability .

GABA Receptor Modulation

Structurally related iminopyridazines act as GABAₐ receptor competitive antagonists, with KiK_i values of 120–450 nM . While direct data on tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate is limited, its piperidine core suggests potential CNS applications .

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